5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476908
InChI: InChI=1S/C11H12N2O4/c1-2-5-17-11(16)13-7-8-3-4-9(10(14)15)12-6-8/h2-4,6H,1,5,7H2,(H,13,16)(H,14,15)
SMILES: C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid

CAS No.:

Cat. No.: VC13476908

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid -

Specification

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 5-[(prop-2-enoxycarbonylamino)methyl]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H12N2O4/c1-2-5-17-11(16)13-7-8-3-4-9(10(14)15)12-6-8/h2-4,6H,1,5,7H2,(H,13,16)(H,14,15)
Standard InChI Key QRNPDLQPTNPUBO-UHFFFAOYSA-N
SMILES C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O
Canonical SMILES C=CCOC(=O)NCC1=CN=C(C=C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic name, 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid, reflects its core structure: a pyridine-2-carboxylic acid scaffold with a substituent at the 5-position. This substituent consists of a methylene group (-CH2-) bonded to a urea derivative, where the nitrogen is protected by an allyloxycarbonyl (Alloc) group. The Alloc group, a widely used protecting moiety in peptide synthesis, introduces both steric bulk and chemical lability under specific conditions .

The molecular formula is C11H12N2O4, with a calculated molecular weight of 236.23 g/mol. Key structural features include:

  • A pyridine ring with a carboxylic acid group at position 2.

  • An aminomethyl group (-CH2NH-) at position 5, modified by the Alloc protecting group.

  • An allyl ester (CH2=CHCH2O-) within the Alloc moiety, enabling selective deprotection via palladium-catalyzed reactions .

Spectroscopic Characterization

While experimental spectral data for this specific compound are not publicly available, analogous compounds provide reference benchmarks:

  • Infrared (IR) Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid, C=O stretches from both the carboxylic acid (~1700 cm⁻¹) and the Alloc carbamate (~1680 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Distinct signals for the allyl group (δ 5.8–6.0 ppm for CH2=CH-, δ 4.5–4.7 ppm for OCH2), pyridine protons (δ 7.5–8.5 ppm), and the methylene bridge (δ 4.0–4.2 ppm) .

    • ¹³C NMR: Carboxylic acid carbon (~170 ppm), Alloc carbonyl carbons (~155 ppm and ~165 ppm), and pyridine ring carbons (120–150 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid can be approached through sequential functionalization of 5-aminomethylpicolinic acid. Key steps include:

  • Protection of the Primary Amine: Reaction of 5-aminomethylpicolinic acid with allyl chloroformate to install the Alloc group.

  • Carboxylic Acid Handling: Maintenance of the acidic proton or conversion to a protected ester, depending on downstream applications .

Preparation of 5-Aminomethylpicolinic Acid

The precursor 5-aminomethylpicolinic acid is synthesized via:

  • Hydrolysis of 5-Cyanopyridine Derivatives: Treatment of 5-cyano-2-picolinic acid with concentrated sulfuric acid at elevated temperatures (90–100°C), followed by neutralization to yield the carboxylic acid .

  • Reductive Amination: Reduction of a nitrile group to an amine using catalytic hydrogenation or borane complexes .

Alloc Protection

The amine group is protected using allyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane:

5-Aminomethylpicolinic acid+ClCOOCH2CH=CH2Et3N5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid\text{5-Aminomethylpicolinic acid} + \text{ClCOOCH}_2\text{CH=CH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{5-((((Allyloxy)carbonyl)amino)methyl)picolinic acid}

Reaction conditions (0–5°C, 2–4 hours) ensure high yields (>75%) while minimizing side reactions like over-alkylation .

Purification and Characterization

Crude product purification typically involves:

  • Acid-Base Extraction: Leveraging the compound’s carboxylic acid group for solubility adjustments.

  • Column Chromatography: Silica gel with gradients of ethyl acetate/hexanes or dichloromethane/methanol.

  • Crystallization: From ethanol/water mixtures to obtain analytically pure material .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Moderate solubility in water (estimated 8–12 mg/mL at pH 7), enhanced under basic conditions due to deprotonation of the carboxylic acid .

  • Organic Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or acetone.

  • Stability: Stable at room temperature under inert atmospheres. The Alloc group is susceptible to cleavage by palladium catalysts (e.g., Pd(PPh3)4) in the presence of nucleophiles like morpholine .

Thermal and Spectroscopic Data

  • Melting Point: Estimated 180–185°C (decomposition observed above 200°C).

  • UV-Vis Absorption: λmax ≈ 265 nm (π→π* transition of the pyridine ring) .

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Synthesis

The Alloc-protected amine serves as a temporary protecting group in solid-phase peptide synthesis (SPPS):

  • Selective Deprotection: Achieved under mild conditions (Pd(0)/PhSiH3), enabling orthogonal strategies alongside Fmoc/t-Bu protection schemes .

  • Conjugation Chemistry: The carboxylic acid moiety facilitates coupling to resins or biomolecules via standard activation (e.g., EDC/HOBt).

Prodrug Design

The allyl ester’s lability under reductive conditions makes this compound a candidate for prodrug formulations, where controlled release of active amines is desired in physiological environments .

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